molecular formula C21H31NO13 B12801658 L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate CAS No. 136489-91-3

L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate

Cat. No.: B12801658
CAS No.: 136489-91-3
M. Wt: 505.5 g/mol
InChI Key: MLQPGPZCOQDBBV-CQQDWVGSSA-N
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Description

L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and esterification. The process often starts with the preparation of the heptopyranuronic acid backbone, followed by the introduction of the 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino) group. The final steps involve the esterification of the carboxylic acid groups with methyl groups and the acetylation of hydroxyl groups to form the tetraacetate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme activity or protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable products.

Mechanism of Action

The mechanism by which L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity or binding to specific sites. The presence of multiple functional groups allows for diverse interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heptopyranuronic acid derivatives and related sugar acids. Examples include:

  • D-glycero-D-galacto-Heptopyranuronic acid
  • L-glycero-D-manno-Heptopyranuronic acid

Uniqueness

L-glycero-alpha-L-Heptopyranuronic acid, 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino)-, methyl ester, 1,2,3,4-tetraacetate is unique due to its specific functional groups and stereochemistry. The presence of the 6-deoxy-6-(((1,1-dimethylethoxy)carbonyl)amino) group and the tetraacetate esterification distinguishes it from other similar compounds, potentially leading to different reactivity and applications.

Properties

CAS No.

136489-91-3

Molecular Formula

C21H31NO13

Molecular Weight

505.5 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[(2S,3R,4R,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]acetate

InChI

InChI=1S/C21H31NO13/c1-9(23)30-15-14(13(18(27)29-8)22-20(28)35-21(5,6)7)34-19(33-12(4)26)17(32-11(3)25)16(15)31-10(2)24/h13-17,19H,1-8H3,(H,22,28)/t13-,14+,15-,16-,17-,19-/m1/s1

InChI Key

MLQPGPZCOQDBBV-CQQDWVGSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(C(=O)OC)NC(=O)OC(C)(C)C)OC(=O)C

Origin of Product

United States

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